1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, amino, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2,5-diamino-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale bromination reactions may be conducted in continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Addition Reactions: The trifluoromethoxy group can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid can be used to oxidize the amino groups.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce nitro derivatives or amines, respectively.
Scientific Research Applications
1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and amino groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 2,5-Diamino-4-(trifluoromethoxy)benzene
Uniqueness
1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is unique due to the presence of both amino and trifluoromethoxy groups on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C7H6BrF3N2O |
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Molecular Weight |
271.03 g/mol |
IUPAC Name |
2-bromo-5-(trifluoromethoxy)benzene-1,4-diamine |
InChI |
InChI=1S/C7H6BrF3N2O/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11/h1-2H,12-13H2 |
InChI Key |
VPKVLEYFZQLVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)N)Br)N |
Origin of Product |
United States |
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